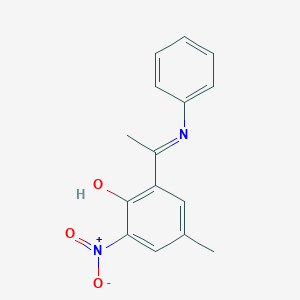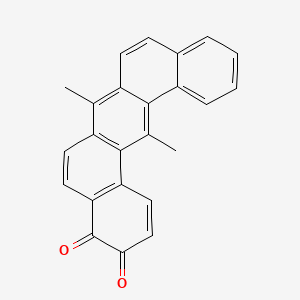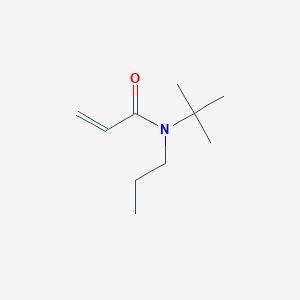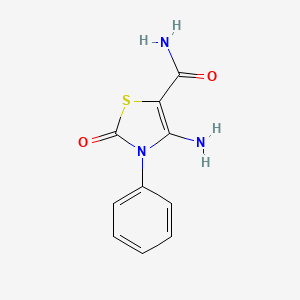acetate CAS No. 112832-10-7](/img/structure/B14310976.png)
Butyl [(2-methylacryloyl)amino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2-methylacryloyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a 2-methylacryloyl group, and an oxoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2-methylacryloyl)aminoacetate typically involves the esterification of butanol with (2-methylacryloyl)aminoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Butyl (2-methylacryloyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (2-methylacryloyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl (2-methylacryloyl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl (2-methylacryloyl)aminoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2-methylacryloyl)aminoacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: A simple ester with similar solvent properties.
Methyl (2-methylacryloyl)aminoacetate: A structurally similar compound with a methyl group instead of a butyl group.
Ethyl (2-methylacryloyl)aminoacetate: Another similar compound with an ethyl group.
Uniqueness
Butyl (2-methylacryloyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
112832-10-7 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
butyl 2-(2-methylprop-2-enoylamino)-2-oxoacetate |
InChI |
InChI=1S/C10H15NO4/c1-4-5-6-15-10(14)9(13)11-8(12)7(2)3/h2,4-6H2,1,3H3,(H,11,12,13) |
InChI-Schlüssel |
CODMVEYWXAVTCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=O)NC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)

![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)


![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)




